![molecular formula C18H10BrClF3NO B5149953 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5149953.png)
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the naphthamide family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions that are essential for the survival and growth of cancer cells. Specifically, the compound has been shown to interact with the bromodomain and extraterminal (BET) family of proteins, which are involved in regulating gene expression and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. The compound has also been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide in lab experiments is its high potency and selectivity for BET proteins, which allows for specific targeting of these proteins in cellular and animal models. However, one limitation is that the compound is relatively unstable and can degrade over time, which can affect its activity and reproducibility in experiments.
Orientations Futures
There are several future directions for research on 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide. One direction is to further investigate its mechanism of action and identify other protein targets that may be involved in its biological effects. Another direction is to optimize the synthesis method and develop more stable analogs of the compound that can be used in long-term experiments. Additionally, there is potential for the development of this compound as a therapeutic agent for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran and results in the formation of a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide has been used in various scientific research applications, including as a tool compound for studying protein-protein interactions, as a fluorescent probe for imaging intracellular structures, and as a potential therapeutic agent for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClF3NO/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(25)24-16-9-10(18(21,22)23)7-8-15(16)20/h1-9H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLYNPGFPDOMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
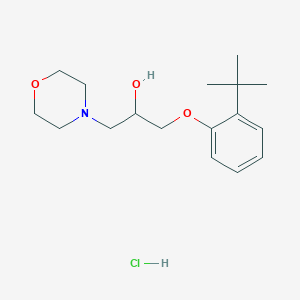
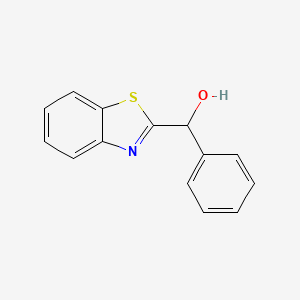
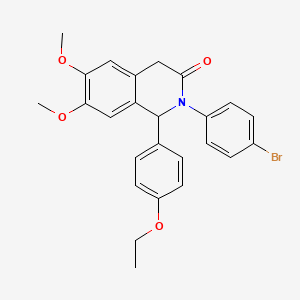
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B5149898.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)
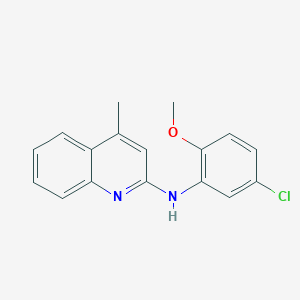
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5149933.png)
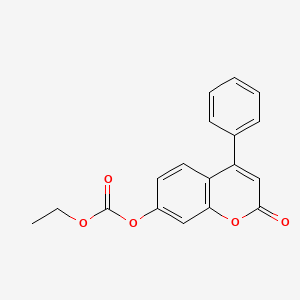
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5149958.png)
![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
